molecular formula C13H24N4OS B5709829 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide

2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide

Cat. No. B5709829
M. Wt: 284.42 g/mol
InChI Key: JGTPCLOMGNTRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide is a chemical compound that has shown potential in various scientific research applications. It is a piperazine derivative that has been synthesized using specific methods to ensure its purity and efficacy.

Mechanism of Action

The mechanism of action of 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide involves its ability to inhibit PKC. PKC is involved in various signaling pathways, and its inhibition can lead to the suppression of cell growth and proliferation. This inhibition occurs through the binding of 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide to the regulatory domain of PKC, preventing its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide include the suppression of cell growth and proliferation, as well as the induction of apoptosis. These effects have been observed in various cell lines and animal models, indicating the potential of this compound in treating diseases such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide in lab experiments include its high purity and efficacy in inhibiting PKC. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide include further research into its potential as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, research into its mechanism of action and potential side effects is needed to fully understand its potential as a treatment option. Other future directions include the development of more efficient synthesis methods and the exploration of its potential in combination with other drugs.

Synthesis Methods

The synthesis method for 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide involves the reaction of piperazine with carbon disulfide to form piperazine-1-carbodithioic acid. This intermediate is then reacted with cyclohexylamine to form the desired product. The synthesis process is carefully monitored to ensure the purity of the final product.

Scientific Research Applications

2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide has been used in various scientific research applications, including as an inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cell signaling and has been implicated in various diseases, including cancer and diabetes. Inhibiting PKC with 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide has shown potential in treating these diseases.

properties

IUPAC Name

2-[4-(cyclohexylcarbamothioyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4OS/c14-12(18)10-16-6-8-17(9-7-16)13(19)15-11-4-2-1-3-5-11/h11H,1-10H2,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTPCLOMGNTRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclohexylcarbamothioyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.